molecular formula C30H18N6O6 B13731037 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)

2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)

Cat. No.: B13731037
M. Wt: 558.5 g/mol
InChI Key: LAYWXXBYZXCNDE-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is a complex organic compound known for its unique structure and properties This compound features a benzene core with three benzimidazole carboxylic acid groups attached at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) typically involves the condensation of benzimidazole derivatives with a benzene tricarboxylic acid precursor. One common method includes the use of Schiff base condensation reactions, where benzimidazole aldehydes react with benzene tricarboxylic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine derivatives, and substituted benzimidazole compounds with various functional groups .

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions enable the compound to form stable complexes with metals, which can be used in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is unique due to its combination of benzimidazole units and carboxylic acid groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a highly versatile compound for various applications in research and industry .

Properties

Molecular Formula

C30H18N6O6

Molecular Weight

558.5 g/mol

IUPAC Name

2-[3,5-bis(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C30H18N6O6/c37-28(38)13-1-4-19-22(10-13)34-25(31-19)16-7-17(26-32-20-5-2-14(29(39)40)11-23(20)35-26)9-18(8-16)27-33-21-6-3-15(30(41)42)12-24(21)36-27/h1-12H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

LAYWXXBYZXCNDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC(=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C(=O)O)C6=NC7=C(N6)C=C(C=C7)C(=O)O

Origin of Product

United States

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